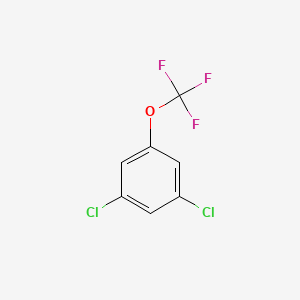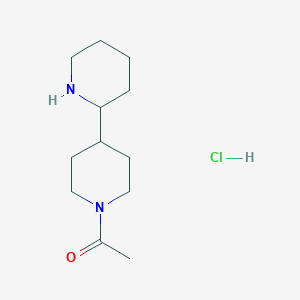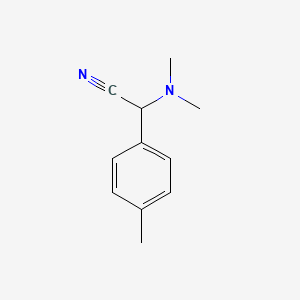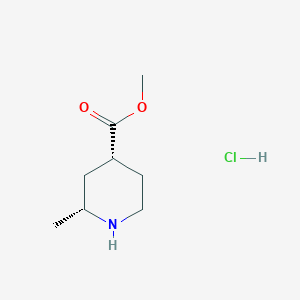methanone CAS No. 159799-56-1](/img/structure/B3034349.png)
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
- Compounds similar to 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone have shown potential in anticancer and antimicrobial applications. A study by Katariya et al. (2021) highlighted the synthesis of compounds incorporating oxazole, pyrazoline, and pyridine moieties, which demonstrated notable efficacy against various cancer cell lines and pathogenic strains, suggesting their possible use in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).
Molecular Structure and Spectroscopic Studies
- The molecular structure and spectroscopic characteristics of similar compounds have been extensively studied. Sivakumar et al. (2021) investigated the molecular structure, spectroscopic, and quantum chemical properties of related compounds, providing insights into their potential applications in various fields, including drug discovery (Sivakumar et al., 2021).
Potential in Anticandida Agents
- The compound's potential as an anti-Candida agent has been explored. Jayasheela et al. (2018) characterized a related compound, focusing on its anti-Candida properties through comprehensive characterization and molecular docking studies (Jayasheela et al., 2018).
Synthesis and Reactivity Studies
- Research has also delved into the synthesis and reactivity of structurally similar compounds. For instance, Pouzet et al. (1998) synthesized a related compound and explored its reactivity towards sulfur- and oxygen-containing nucleophiles, which is crucial for its potential applications in chemical synthesis (Pouzet, Erdelmeier, Dansette & Mansuy, 1998).
Antioxidant and Anti-Inflammatory Applications
- The antioxidant and anti-inflammatory applications of related compounds have been explored. Studies have indicated that certain derivatives exhibit significant activities, suggesting their potential use in treating oxidative stress-induced diseases and inflammation (Lokeshwari et al., 2017).
Propiedades
IUPAC Name |
[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O/c18-13-6-3-11(4-7-13)16-2-1-9-22(21-16)17(23)12-5-8-14(19)15(20)10-12/h3-8,10H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGUMIPANVDHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)


![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)




![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)


![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)